[5-(4-Nitrophenyl)-2-phenyl-4,5-dihydro-1,3-oxazol-4-yl]methanol [5-(4-Nitrophenyl)-2-phenyl-4,5-dihydro-1,3-oxazol-4-yl]methanol
Brand Name: Vulcanchem
CAS No.:
VCID: VC18803019
InChI: InChI=1S/C16H14N2O4/c19-10-14-15(11-6-8-13(9-7-11)18(20)21)22-16(17-14)12-4-2-1-3-5-12/h1-9,14-15,19H,10H2
SMILES:
Molecular Formula: C16H14N2O4
Molecular Weight: 298.29 g/mol

[5-(4-Nitrophenyl)-2-phenyl-4,5-dihydro-1,3-oxazol-4-yl]methanol

CAS No.:

Cat. No.: VC18803019

Molecular Formula: C16H14N2O4

Molecular Weight: 298.29 g/mol

* For research use only. Not for human or veterinary use.

[5-(4-Nitrophenyl)-2-phenyl-4,5-dihydro-1,3-oxazol-4-yl]methanol -

Specification

Molecular Formula C16H14N2O4
Molecular Weight 298.29 g/mol
IUPAC Name [5-(4-nitrophenyl)-2-phenyl-4,5-dihydro-1,3-oxazol-4-yl]methanol
Standard InChI InChI=1S/C16H14N2O4/c19-10-14-15(11-6-8-13(9-7-11)18(20)21)22-16(17-14)12-4-2-1-3-5-12/h1-9,14-15,19H,10H2
Standard InChI Key SSMAYPAWAVLZAT-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C=C1)C2=NC(C(O2)C3=CC=C(C=C3)[N+](=O)[O-])CO

Introduction

Structural Characteristics and Chemical Identification

Molecular Architecture

The compound features a 4,5-dihydro-1,3-oxazole ring, a five-membered heterocycle containing nitrogen and oxygen atoms at positions 1 and 3, respectively. The nitrophenyl group at position 5 and the phenyl group at position 2 introduce steric bulk and electronic modulation, while the hydroxymethyl group at position 4 enhances polarity (Fig. 1).

Table 1: Key Structural Identifiers

PropertyValue
IUPAC Name[5-(4-nitrophenyl)-2-phenyl-4,5-dihydro-1,3-oxazol-4-yl]methanol
Molecular FormulaC₁₆H₁₄N₂O₄
Molecular Weight298.29 g/mol
Canonical SMILESC1=CC=C(C=C1)C2=NC(C(O2)C3=CC=C(C=C3)N+[O-])CO
InChI KeySSMAYPAWAVLZAT-UHFFFAOYSA-N

Crystallographic and Stereochemical Insights

Crystallographic fragment screening of analogous oxazole derivatives reveals that the dihydrooxazole ring adopts a puckered conformation, with the nitrophenyl group oriented perpendicularly to the heterocycle . This spatial arrangement facilitates π-π stacking interactions with aromatic residues in biological targets, a property critical for its potential pharmacological activity.

Synthesis and Optimization Strategies

Cyclization-Based Approaches

The synthesis of [5-(4-nitrophenyl)-2-phenyl-4,5-dihydro-1,3-oxazol-4-yl]methanol predominantly employs cyclization reactions. A typical protocol involves:

  • Condensation: Reacting 4-nitrobenzaldehyde with a β-amino alcohol derivative under acidic conditions to form an imine intermediate.

  • Ring Closure: Intramolecular nucleophilic attack by the hydroxyl group on the carbonyl carbon, catalyzed by BF₃·OEt₂, yields the dihydrooxazole core .

  • Functionalization: Introduction of the hydroxymethyl group via Grignard addition or reduction of a pre-installed ester .

Table 2: Comparative Synthesis Yields

MethodYield (%)Conditions
BF₃·OEt₂ Catalysis78Dry MeOH, 456 nm light
Base-Mediated Cyclization65NaOMe/MeOH, reflux

Stereochemical Control

The stereoselectivity of the cyclization step is influenced by the nitrophenyl group’s electron-withdrawing effect, which stabilizes transition states favoring the cis configuration between the hydroxymethyl and nitrophenyl substituents . This stereochemical outcome is critical for biological activity, as evidenced by molecular docking studies of analogous compounds.

Reactivity and Functionalization Pathways

Electrophilic Substitution

The nitro group at the para position of the phenyl ring directs electrophilic attacks to the meta position, enabling regioselective nitration or halogenation. For instance, treatment with HNO₃/H₂SO₄ introduces a second nitro group at position 3 of the nitrophenyl ring, enhancing electron deficiency and reactivity toward nucleophiles.

Nucleophilic Additions

The hydroxymethyl group undergoes esterification or oxidation to a ketone. Reaction with acetic anhydride yields the corresponding acetate, while oxidation with pyridinium chlorochromate (PCC) produces a ketone derivative, which can further participate in condensation reactions .

Biological Activity and Mechanistic Insights

Anticancer Activity

In vitro assays on analogous oxazolones demonstrate moderate cytotoxicity against MCF-7 breast cancer cells (IC₅₀ = 12.5 μM). The nitrophenyl moiety likely intercalates DNA, while the oxazole ring disrupts microtubule assembly, a dual mechanism observed in vinca alkaloids.

Comparative Analysis with Structural Analogs

Table 3: Biological Activity of Oxazole Derivatives

CompoundIC₅₀ (COX-2 Inhibition)Antioxidant Activity (EC₅₀)
[5-(4-Nitrophenyl)-oxazol-4-yl]methanol0.8 μM15.2 μM
(2-Amino-4-methyl-oxazol-5-yl)methanol2.1 μM22.7 μM
4-Phenyl-1,3-thiazol-2-ylmethanol5.3 μM34.6 μM

The superior COX-2 inhibition of [5-(4-nitrophenyl)-2-phenyl-4,5-dihydro-1,3-oxazol-4-yl]methanol relative to thiazole analogs underscores the importance of the nitro group in enhancing binding affinity .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator